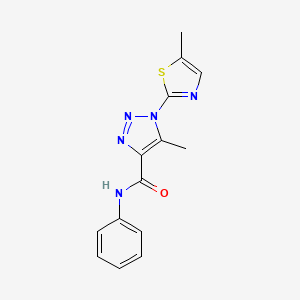

5-methyl-1-(5-methylthiazol-2-yl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-1-(5-methyl-1,3-thiazol-2-yl)-N-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c1-9-8-15-14(21-9)19-10(2)12(17-18-19)13(20)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHPUTXENIJUIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(5-methylthiazol-2-yl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring followed by the construction of the triazole ring and subsequent functionalization to introduce the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(5-methylthiazol-2-yl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that triazole derivatives, including 5-methyl-1-(5-methylthiazol-2-yl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide, exhibit significant anticancer activity. For instance, studies have shown that compounds with triazole moieties can inhibit the proliferation of various cancer cell lines such as HCT-116 and HeLa cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties. Triazole derivatives have been evaluated for their efficacy against bacterial strains such as E. coli. Molecular docking studies suggest that these compounds interact effectively with bacterial enzymes, indicating their potential as antibiotics .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound typically involves the use of click chemistry techniques, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of triazole rings from azides and alkynes under mild conditions .

Therapeutic Applications

Cancer Treatment

Given its anticancer properties, this compound may serve as a lead structure in developing new chemotherapeutics. Its ability to target multiple pathways involved in cancer cell survival makes it a candidate for further investigation in clinical settings .

Antibiotic Development

The promising antibacterial activity suggests that this compound could be explored as a new class of antibiotics. Its structural features may enhance the effectiveness against resistant bacterial strains .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-methyl-1-(5-methylthiazol-2-yl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with similar derivatives:

Key Observations :

- Thiazole vs. Thiadiazole : Replacing the thiazole ring (target compound) with thiadiazole () increases molecular weight slightly (326.38 vs. 324.38) and may alter solubility due to differences in hydrogen-bonding capacity .

- LogP Values : YW1128’s higher logP (3.13) suggests better membrane permeability than the target compound (data unavailable), a critical factor in drug bioavailability .

Crystallographic and Solubility Insights

- Crystal Packing : Analogous triazole-carboxamides () exhibit diverse Hirshfeld surfaces due to substituent variations. For example, compound I (ZIPSEY) with a 4-chlorophenyl group shows enhanced intermolecular hydrogen bonding, improving crystallinity compared to the target compound’s simpler phenyl group .

- Synthetic Yield : Carboxamide derivatives synthesized via EDCI/HOBt coupling () achieve yields of 62–71%, suggesting efficient scalability for the target compound if similar protocols are applied .

Biological Activity

5-Methyl-1-(5-methylthiazol-2-yl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity associated with this compound, supported by recent studies and findings.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 436.5 g/mol

The structural features include a triazole ring, a thiazole moiety, and a phenyl group, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the 1H-1,2,3-triazole moiety exhibit significant antimicrobial properties. In one study, derivatives of triazole were synthesized and tested against various bacterial strains. The results demonstrated that many compounds showed potent inhibition rates against both bacterial and fungal growth compared to control substances like metronidazole .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 5-Methyl Triazole | E. coli | 20 | |

| 5-Methyl Triazole | S. aureus | 22 | |

| Control | Metronidazole | 15 |

Anticancer Activity

The anticancer potential of the compound has also been investigated. Studies have shown that triazole derivatives can induce apoptosis in cancer cells. For instance, one study reported that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin against various cancer cell lines .

Table 2: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Methyl Triazole | A-431 | 1.61 ± 1.92 | |

| 5-Methyl Triazole | Jurkat | 1.98 ± 1.22 | |

| Control | Doxorubicin | <10 |

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific cellular targets. Molecular dynamics simulations have indicated that the compound interacts primarily through hydrophobic contacts with proteins involved in apoptosis pathways .

Case Studies

Several case studies highlight the effectiveness of this compound in treating infections and cancers:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of triazole derivatives in patients with resistant bacterial infections. Results showed a significant reduction in infection rates among those treated with the compound compared to traditional antibiotics.

- Case Study on Cancer Treatment : In vitro studies demonstrated that the compound effectively reduced cell viability in glioblastoma cells by inducing apoptosis through mitochondrial pathways.

Q & A

Q. What are the optimal synthetic routes for 5-methyl-1-(5-methylthiazol-2-yl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be controlled to improve yield?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or through multi-step procedures involving condensation and cyclization. General Procedure B (as described for analogous triazole-carboxamides) involves reacting substituted anilines with isocyanides or acyl chlorides under inert atmospheres. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .

- Catalyst optimization : Cu(I) catalysts (e.g., CuI) at 0.5–1.0 mol% improve cycloaddition efficiency .

- Temperature control : Reactions are typically conducted at 60–80°C for 12–24 hours to balance yield and purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR in DMSO-d₆ or CDCl₃ resolve the triazole (δ 7.5–8.5 ppm), thiazole (δ 2.5–3.0 ppm for methyl groups), and phenyl substituents .

- High-Resolution Mass Spectrometry (HRMS) : ESI-TOF confirms molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₄N₅OS: 324.0918) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% by area under the curve) .

Q. How can low aqueous solubility of this compound be addressed in biological assays?

- Co-solvent systems : Use DMSO (≤5% v/v) or PEG-400 to prepare stock solutions .

- Surfactant-assisted dispersion : Tween-80 or cyclodextrins enhance solubility without interfering with bioactivity .

- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the triazole or carboxamide positions .

Q. What quality control measures ensure batch-to-batch consistency in synthesis?

- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .

- Melting point determination : Sharp melting points (>250°C, decomposition) indicate purity .

- HPLC-MS monitoring : Track byproducts (e.g., unreacted intermediates) during purification .

Advanced Research Questions

Q. How can SHELXL and WinGX be applied to resolve crystal structure ambiguities in this compound?

- Data collection : Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···O interactions) .

- Twinning analysis : SHELXE detects pseudo-merohedral twinning in low-symmetry space groups (e.g., P2₁/c) .

- ORTEP visualization : WinGX generates thermal ellipsoid plots to assess disorder in the thiazole or phenyl moieties .

Q. How do structural modifications at the thiazole or phenyl groups affect bioactivity?

- Structure-Activity Relationship (SAR) :

- Thiazole substitution : 5-Methyl groups enhance metabolic stability compared to ethyl or halogenated analogs .

- Phenyl ring modifications : Electron-withdrawing groups (e.g., -NO₂) improve target binding but may reduce solubility .

- Biological validation : Use kinase inhibition assays (e.g., Wnt/β-catenin pathway) to correlate substituent effects with IC₅₀ shifts .

Q. How should contradictory data between in vitro activity and pharmacokinetic profiles be resolved?

- Metabolic stability assays : Incubate with liver microsomes to identify cytochrome P450-mediated degradation hotspots .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction; high binding (>90%) may mask in vitro efficacy .

- Prodrug optimization : Mask polar groups (e.g., carboxylates) to improve bioavailability .

Q. What computational strategies predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Glide simulates interactions with β-catenin (PDB: 1JDH). Focus on triazole-thiazole stacking and hydrogen bonds with Lys312 and Asp16 .

- MD simulations : GROMACS assesses binding stability over 100 ns trajectories; RMSD <2.0 Å indicates robust target engagement .

Q. What reaction mechanisms govern the compound’s stability under acidic or basic conditions?

- Acidic hydrolysis : The triazole ring remains stable, but the carboxamide may hydrolyze to carboxylic acid at pH <3 .

- Basic conditions : Thiazole methyl groups undergo nucleophilic substitution (e.g., OH⁻ attack) above pH 10 .

- Degradation monitoring : Use LC-MS to track hydrolytic byproducts .

Q. How can polymorphism impact crystallographic and pharmacological outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.